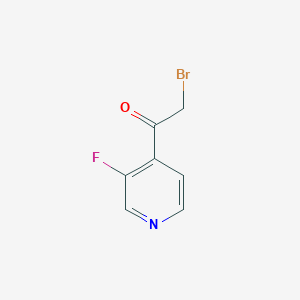

2-Bromo-1-(3-fluoro-4-pyridinyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(3-fluoropyridin-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO/c8-3-7(11)5-1-2-10-4-6(5)9/h1-2,4H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHIFHQKUBKPGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)CBr)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of α Halo Ketones As Reactive Intermediates

Alpha-halo ketones are a class of organic compounds characterized by a ketone functional group with a halogen atom attached to the adjacent (alpha) carbon. wikipedia.org This structural arrangement confers a high degree of reactivity, making them exceptionally useful intermediates in organic synthesis. nih.govmdpi.com

The primary reason for their enhanced reactivity lies in the electronic effects of the carbonyl and the halogen groups. The carbonyl group is strongly electron-withdrawing, which polarizes the adjacent carbon-halogen bond and makes the α-carbon highly electrophilic. nih.gov This renders α-halo ketones potent alkylating agents, reacting readily with a wide range of nucleophiles. wikipedia.org For instance, they are significantly more reactive in SN2 displacement reactions compared to analogous alkyl halides. libretexts.org Chloroacetone, a simple α-halo ketone, reacts with potassium iodide in acetone (B3395972) 36,000 times faster than 1-chloropropane. wikipedia.org

This inherent reactivity makes α-halo ketones versatile precursors for the construction of a multitude of other functional groups and, most notably, heterocyclic rings. mdpi.comresearchgate.net They can react with various nucleophiles, including those containing oxygen, nitrogen, and sulfur, to form five- and six-membered heterocycles which are core structures in many biologically active compounds. nih.gov Common examples of such syntheses include the Hantzsch thiazole (B1198619) synthesis (reaction with thioamides) and the formation of pyrroles. wikipedia.org

Furthermore, the presence of two electrophilic sites—the α-carbon and the carbonyl carbon—allows for diverse and sometimes complex reaction pathways. wikipedia.orgnih.gov Besides direct nucleophilic substitution at the α-carbon, these compounds can undergo reactions such as the Favorskii rearrangement in the presence of a strong base, or aldol-type reactions to form halohydrins, which can then be converted to epoxides. wikipedia.org

Table 1: Common Reactions of α-Halo Ketones

| Reaction Name | Reagent(s) | Product Type |

|---|---|---|

| Nucleophilic Substitution (SN2) | Various Nucleophiles (e.g., amines, thiolates) | Substituted Ketones |

| Hantzsch Thiazole Synthesis | Thioamides | Thiazoles |

| Favorskii Rearrangement | Strong Base (e.g., alkoxides) | Esters (from cyclic ketones) or Carboxylic Acid Derivatives |

| Perkow Reaction | Phosphites | Vinyl Phosphates |

Strategic Importance of Fluorinated Pyridine Scaffolds in Organic Chemistry

The pyridine (B92270) ring is a fundamental heterocyclic scaffold found in a vast number of pharmaceuticals and biologically active compounds. nih.gov It is considered a "privileged scaffold" in medicinal chemistry due to its ability to form key interactions with biological targets. The introduction of fluorine atoms onto this scaffold further enhances its utility and has become a powerful strategy in modern drug design. mdpi.com

Fluorine possesses unique properties that make it highly valuable in medicinal chemistry. Its small size means it can often substitute for a hydrogen atom without causing significant steric hindrance. benthamscience.com However, as the most electronegative element, it exerts a powerful influence on the electronic properties of the molecule. estranky.sk This can modulate the basicity (pKa) of the pyridine nitrogen, influence the molecule's conformation, and improve its metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govmdpi.com Blocking metabolic pathways can increase a drug's half-life and bioavailability. mdpi.com

Overview of the Research Landscape Surrounding 2 Bromo 1 3 Fluoro 4 Pyridinyl Ethanone

Direct Halogenation Approaches to the α-Bromoethanone Moiety

The introduction of a bromine atom at the α-position to the carbonyl group of 1-(3-fluoro-4-pyridinyl)ethanone is a critical step. This transformation is typically achieved through electrophilic substitution on the corresponding enol or enolate.

Bromination of 1-(3-Fluoro-4-pyridinyl)ethanone via N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely utilized reagent for the α-bromination of ketones due to its solid nature, ease of handling, and selectivity compared to molecular bromine. organic-chemistry.orgnih.gov The reaction generally proceeds via a radical or an ionic pathway, often initiated by a radical initiator or an acid catalyst. nih.gov For the synthesis of α-bromoketones, the reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, under microwave irradiation, which can significantly reduce reaction times. researchgate.net

The mechanism involves the enolization of the ketone, which then attacks the electrophilic bromine of NBS. The use of NBS is advantageous as it provides a low, constant concentration of Br₂, minimizing side reactions. organic-chemistry.org Studies on the bromination of various acetophenones have shown high efficiency and selectivity under controlled conditions. researchgate.net For instance, visible light-induced bromination using NBS has been reported as a greener method, proceeding through a radical pathway followed by electrophilic substitution. nih.gov

Table 1: Conditions for NBS Bromination

| Catalyst/Initiator | Solvent | Conditions | Outcome | Reference |

|---|---|---|---|---|

| p-Toluenesulfonic acid | Dichloromethane | Microwave | Selective monobromination | researchgate.net |

| Radical Initiator (e.g., AIBN) | Carbon Tetrachloride | Reflux | Allylic/Benzylic Bromination | nih.gov |

| Visible Light | Acetonitrile (B52724) | Room Temperature | Green, rapid bromination | nih.gov |

Utilization of Brominating Agents (e.g., Phenyltrimethylammonium (B184261) Tribromide)

Phenyltrimethylammonium tribromide (PTT), also known as phenyltrimethylammonium perbromide, serves as another effective brominating agent. It is a solid, stable source of bromine that is often easier and safer to handle than liquid bromine. This reagent has been successfully used for the bromination of methyl groups on 1,4-dihydropyridine (B1200194) rings. nih.gov The reaction typically proceeds in a solvent like ethyl acetate (B1210297). nih.gov Other similar reagents include copper(II) bromide, which can be used to brominate ketones in solvents like ethyl acetate at elevated temperatures. chemicalbook.com

Regioselective Bromination Strategies

Achieving regioselectivity in the bromination of substituted pyridines is crucial. The electronic properties of the substituents on the pyridine ring and the reaction conditions dictate the position of bromination. For α-bromination of a ketone like 1-(3-fluoro-4-pyridinyl)ethanone, the reaction is directed to the carbon adjacent to the carbonyl group. This is because the ketone can form an enol or enolate intermediate, making the α-carbon nucleophilic.

The choice of brominating agent and catalyst is key to ensuring selectivity. For example, using NBS with an acid catalyst favors the α-bromination of the ketone over the bromination of the pyridine ring itself. researchgate.net Furthermore, methods utilizing catalytic mandelic acid with NBS under aqueous conditions have been developed to promote aromatic bromination with high regioselectivity, demonstrating the potential for fine-tuning reaction conditions to target specific positions. nsf.gov

Construction and Functionalization of the 3-Fluoro-4-pyridinyl Core

The synthesis of the target compound can also commence with the construction of the fluorinated pyridine ring, followed by the introduction of the acetyl group and subsequent bromination.

Synthetic Routes to Fluorinated Pyridine Derivatives

The synthesis of 3-fluoropyridine (B146971) derivatives can be challenging. nih.gov Several methods have been developed:

Nucleophilic Aromatic Substitution (SNAr): This is a common method for introducing a fluorine atom onto a pyridine ring. A good leaving group, such as a nitro or chloro group, is displaced by a fluoride (B91410) ion (e.g., from CsF or KF). The reaction is often facilitated by electron-withdrawing groups positioned ortho or para to the leaving group. nih.govnih.gov For example, methyl 3-nitropyridine-4-carboxylate can be converted to methyl 3-fluoropyridine-4-carboxylate using CsF in DMSO at 120 °C. nih.gov The use of pyridine N-oxides can also enhance reactivity towards nucleophilic fluorination. nih.gov

Diazotization of Aminopyridines: The diazotization of aminopyridines in hydrogen fluoride or HF-pyridine solutions, followed by dediazoniation (Balz-Schiemann reaction), can yield fluoropyridines. researchgate.net

From Fluorinated Precursors: Building the pyridine ring from smaller, already fluorinated building blocks is another strategy. For instance, photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by condensation with ammonium (B1175870) acetate, can produce diversely substituted 3-fluoropyridines. researchgate.netacs.org

Table 2: Comparison of Synthetic Routes to 3-Fluoropyridines

| Method | Precursor | Reagents | Key Features | Reference(s) |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 3-Nitro or 3-Halopyridine | CsF, KF | Requires activating groups; good yields | nih.govnih.gov |

| Diazotization | 3-Aminopyridine | HF, NaNO₂ | Classic method; can have variable yields | researchgate.net |

Introduction of the Carbonyl Side Chain onto the Pyridine Ring

Once the 3-fluoropyridine core is synthesized, the acetyl group (-COCH₃) must be introduced at the 4-position. Several classical and modern organometallic reactions can be employed:

Friedel-Crafts Acylation: While direct Friedel-Crafts acylation on pyridine is difficult due to the deactivation of the ring by the nitrogen atom and its complexation with the Lewis acid catalyst, variations exist. pearson.com

Cross-Coupling Reactions: A common approach involves the use of a 4-halopyridine (e.g., 4-bromo-3-fluoropyridine) as a substrate in a cross-coupling reaction. For example, a Negishi or Stille coupling with an acetylating agent (like acetyl chloride with a suitable organometallic reagent) can be effective.

From a Carboxylic Acid or Ester: If the precursor is a 3-fluoropyridine-4-carboxylic acid or its ester, it can be converted to the ketone. nih.gov This can be achieved by reaction with an organolithium or Grignard reagent (e.g., methyllithium (B1224462) or methylmagnesium bromide).

Kröhnke Pyridine Synthesis: This method allows for the synthesis of highly functionalized pyridines by reacting α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. wikipedia.org While a multi-component reaction, it offers a convergent route to substituted pyridines. wikipedia.org

Acylation via Nucleophilic Substitution: Aliphatic and aromatic primary and secondary amines can react with acid chlorides, anhydrides, and esters in a nucleophilic substitution reaction known as acylation. ncert.nic.in This principle can be adapted for the synthesis of pyridinyl ketones.

The choice of method depends on the availability of starting materials and the compatibility of other functional groups present on the molecule.

Optimization of Multistep Synthesis for Yield and Purity

A common pathway to the precursor 1-(3-fluoro-4-pyridinyl)ethanone begins with 3-fluoropyridine. A multi-step sequence, as outlined in patent literature, provides a viable, albeit lengthy, route. This process involves the conversion of 3-fluoropyridine to 3-fluoro-4-pyridine carboxylic acid, followed by esterification, ammonolysis to form the amide, and subsequent reactions to yield the desired ketone. google.com

A more direct synthesis of 1-(3-fluoro-4-pyridinyl)ethanone involves the use of a Weinreb amide intermediate, 3-fluoro-N-methoxy-N-methylpyridine-4-carboxamide. This intermediate reacts with a Grignard reagent, such as methyl magnesium bromide, in an appropriate solvent like tetrahydrofuran (B95107) (THF). The reaction is typically stirred at room temperature for a couple of hours to ensure complete conversion. This method is often favored for its high selectivity and the prevention of over-addition to form a tertiary alcohol, a common side reaction with other organometallic reagents. vt-chemical.com

Once 1-(3-fluoro-4-pyridinyl)ethanone is obtained, the subsequent α-bromination of the ketone is a critical step. Various brominating agents can be employed, with the choice of reagent and reaction conditions significantly impacting the yield and purity of the final product, this compound.

The following table outlines a potential multi-step synthesis with a focus on optimizing yield and purity at each stage.

| Step | Reaction | Reagents and Conditions | Typical Yield | Typical Purity | Key Optimization Considerations |

| 1 | Formation of 3-fluoro-4-pyridine carboxylic acid | 3-fluoropyridine, strong base (e.g., n-BuLi), CO2 | 80% | 90% | Precise temperature control during lithiation is crucial to avoid side reactions. |

| 2 | Esterification | 3-fluoro-4-pyridine carboxylic acid, alcohol (e.g., methanol), acid catalyst (e.g., TsOH) or thionyl chloride | 91% | 96% | Use of thionyl chloride can lead to higher yields but requires careful handling. |

| 3 | Amidation | 3-fluoro-4-pyridine carboxylic acid ester, ammonia (B1221849) | 87% | 96% | Reaction temperature and pressure of ammonia can be optimized to drive the reaction to completion. |

| 4 | Weinreb Amide Formation | 3-fluoro-4-pyridine carboxamide, appropriate reagents | - | - | This step adds to the overall length but can improve the final ketone formation step. |

| 5 | Ketone Formation | 3-fluoro-N-methoxy-N-methylpyridine-4-carboxamide, CH3MgBr, THF | - | - | Slow addition of the Grignard reagent at a controlled temperature minimizes side product formation. |

| 6 | Bromination | 1-(3-fluoro-4-pyridinyl)ethanone, Brominating agent (e.g., Br2, NBS, Pyridinium tribromide) | - | - | Choice of brominating agent and solvent can influence regioselectivity and minimize dibromination. |

Comparison of Synthetic Efficiency Across Different Methodologies

Route A: Multi-step Synthesis from 3-Fluoropyridine via Carboxylic Acid

This is a lengthy but well-documented route. The initial steps to form 3-fluoro-4-pyridine carboxylic acid and its subsequent conversion to the ethanone (B97240) derivative involve multiple transformations, each with its own yield and potential for loss of material. google.com While the individual step yields may be high, the cumulative yield over several steps can be significantly lower. The use of strong bases like n-butyllithium also requires stringent anhydrous conditions and careful handling.

Route B: Synthesis via Weinreb Amide

Route C: Alternative Precursor Syntheses

Research into the synthesis of related compounds, such as 3-fluoro-4-aminopyridine, suggests alternative strategies for constructing the 3-fluoro-4-substituted pyridine core. For instance, the synthesis of 3-fluoro-4-nitropyridine (B80604) N-oxide and its subsequent conversion could provide an alternative entry point to a suitable precursor for the ethanone. However, the conversion of the nitro or amino group to an acetyl group would require additional, potentially low-yielding, steps.

The following table provides a comparative overview of these potential synthetic methodologies.

| Methodology | Key Features | Advantages | Disadvantages |

| Route A: From 3-Fluoropyridine via Carboxylic Acid | Multi-step process involving lithiation, carboxylation, esterification, and amidation. | Utilizes readily available starting materials. Each step is relatively well-understood. | Long synthetic sequence leading to lower overall yield. Requires cryogenic conditions and handling of pyrophoric reagents. |

| Route B: Via Weinreb Amide | Employs a 3-fluoro-N-methoxy-N-methylpyridine-4-carboxamide intermediate. | High-yielding and selective ketone formation. Minimizes over-addition byproducts. | May require an additional step to prepare the Weinreb amide. |

| Route C: Alternative Precursor Syntheses | Utilizes precursors like 3-fluoro-4-nitropyridine N-oxide. | Explores different synthetic strategies for the core structure. | May require more complex and less direct functional group interconversions to arrive at the target ethanone. |

Electrophilic Reactivity of the α-Bromo Ketone Functionality

The α-bromo ketone moiety is a classic electrophilic site, prone to reactions with a wide array of nucleophiles. The presence of the electron-withdrawing carbonyl group enhances the electrophilicity of the adjacent carbon atom bearing the bromine, making it susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions at the α-Carbon

The α-carbon of this compound is highly susceptible to nucleophilic substitution reactions (SN2). youtube.com This reactivity is a cornerstone of its utility in synthetic chemistry, allowing for the introduction of various functional groups. A range of nucleophiles, including amines, thiols, and carbanions, can displace the bromide ion to form new carbon-heteroatom or carbon-carbon bonds. acs.orgacs.org

Computational studies on similar α-bromo ketones have shown that the reaction with nucleophiles like acetate and phenolate (B1203915) proceeds with a relatively low activation energy. up.ac.za The reaction's driving force is significantly influenced by the attractive interactions between the hydrogens of the α-group and the incoming nucleophile. up.ac.za These reactions are fundamental in constructing more complex molecules, such as those with potential biological activity. cymitquimica.com For instance, the reaction of α-bromo ketones with primary amines is a well-established method for the synthesis of various nitrogen-containing heterocyclic compounds. acs.org

The general mechanism for the acid-catalyzed α-halogenation of a ketone involves the formation of an enol intermediate, which is the rate-determining step. libretexts.orglibretexts.org This enol then acts as a nucleophile, attacking the electrophilic halogen. masterorganicchemistry.com In the case of this compound, the α-carbon is already halogenated, making it an excellent electrophile for SN2 reactions. youtube.com

A summary of representative nucleophilic substitution reactions at the α-carbon is presented in the table below.

| Nucleophile | Reagent Example | Product Type |

| Amine | Primary or Secondary Amine | α-Amino ketone |

| Thiol | Thiophenol | α-Thio ketone |

| Carbanion | Malonic Ester Enolate | α-Alkylated ketone |

| Azide (B81097) | Sodium Azide | α-Azido ketone |

These reactions provide access to a variety of functionalized pyridinyl ketones, which are valuable intermediates in medicinal chemistry and materials science.

Tandem Reactions and Cascade Processes Initiated by the α-Bromo Ketone

The electrophilic nature of the α-bromo ketone can initiate a series of subsequent reactions, leading to the formation of complex polycyclic structures in a single operation. These tandem or cascade reactions are highly efficient in terms of atom economy and step count.

One common cascade process involves an initial nucleophilic substitution at the α-carbon, followed by an intramolecular cyclization. nih.gov For example, reaction with a bifunctional nucleophile can lead to the formation of a new heterocyclic ring fused to the pyridine core. The specific outcome of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions.

A notable example is the Hantzsch pyridine synthesis and its variations, where an α-halo ketone reacts with a β-enamino ester or a similar substrate to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. While the title compound already contains a pyridine ring, similar principles can be applied to construct fused ring systems.

Furthermore, intramolecular reactions can be designed where a nucleophilic moiety is already present in a side chain attached to the pyridine ring. Activation of the α-bromo ketone can then trigger an intramolecular cyclization, leading to the formation of bicyclic or spirocyclic systems. rsc.org Such strategies are powerful tools for the rapid assembly of complex molecular architectures.

Reactivity Profile of the Fluorinated Pyridine Ring

The 3-fluoro-4-pyridinyl moiety possesses its own distinct reactivity, primarily influenced by the presence of the fluorine atom and the nitrogen atom in the aromatic ring. This part of the molecule can undergo reactions that are characteristic of electron-deficient heteroaromatics.

Nucleophilic Aromatic Substitution (SNAr) Pathways on the Pyridine System

The fluorine atom at the 3-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the acetyl group at the 4-position activates the ring towards attack by nucleophiles. The fluorine atom, being a good leaving group in SNAr reactions, can be displaced by various nucleophiles such as alkoxides, amines, and thiolates.

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized Meisenheimer complex. Subsequent elimination of the fluoride ion restores the aromaticity of the ring, resulting in the substituted product. The rate of these reactions is influenced by the nature of the nucleophile and the solvent.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira)

While the C-F bond is generally strong, under specific catalytic conditions, the fluorinated pyridine ring can participate in palladium-catalyzed cross-coupling reactions. However, it is more common for other halides (like bromine or chlorine) on the pyridine ring to be the site of such reactions. For instance, if a bromine atom were present at a different position on the pyridine ring, it would readily undergo Suzuki, Stille, or Sonogashira coupling reactions.

In the context of this compound, if a bromo or iodo substituent were also present on the pyridine ring, a wide range of carbon-carbon and carbon-heteroatom bonds could be formed. For example, a Suzuki coupling with a boronic acid would introduce a new aryl or alkyl group, a Stille coupling with an organostannane would achieve a similar transformation, and a Sonogashira coupling with a terminal alkyne would install an alkynyl group. These reactions are invaluable for the synthesis of complex substituted pyridines.

Elucidation of Reaction Mechanisms Through Kinetic and Thermodynamic Studies

Understanding the detailed mechanisms of the reactions of this compound is crucial for optimizing reaction conditions and predicting product outcomes. Kinetic and thermodynamic studies provide valuable insights into the reaction pathways.

Kinetic studies can help determine the rate-determining step of a reaction and the influence of various parameters such as temperature, concentration, and catalyst loading. For example, in the nucleophilic substitution at the α-carbon, kinetic data can differentiate between an SN1 and SN2 mechanism. libretexts.org For acid-catalyzed α-halogenation of ketones, kinetic experiments have supported the proposal that the rate-determining step is the formation of the enol. libretexts.org

Thermodynamic studies, often complemented by computational chemistry, can provide information about the relative stabilities of reactants, intermediates, transition states, and products. up.ac.za This information is critical for understanding the regioselectivity and stereoselectivity of reactions. For instance, in tandem reactions, thermodynamic calculations can help predict which cyclization pathway is more favorable.

By combining experimental data from kinetic and thermodynamic studies with computational modeling, a comprehensive picture of the reaction mechanisms can be developed. This knowledge is essential for the rational design of synthetic routes utilizing this compound as a versatile building block.

Research on Stereochemical Control of this compound Remains Undisclosed

Despite a thorough search of scientific literature and chemical databases, detailed research findings on the stereochemical control and diastereoselectivity in transformations of the chemical compound this compound are not publicly available.

The specific instructions to generate an article focusing on the reactivity and mechanistic investigations of this compound, particularly concerning its stereochemical outcomes, could not be fulfilled due to the absence of published studies on this specific molecule.

While general principles of stereochemistry in organic synthesis are well-established, including models for predicting the outcomes of reactions involving ketones and pyridinyl moieties, the application and specific results for this compound have not been documented in the accessible scientific domain. Key areas where information is lacking include:

Asymmetric Reductions: There are no published reports on the use of chiral reducing agents or catalysts to achieve enantioselective reduction of the ketone in this compound to its corresponding chiral alcohol.

Nucleophilic Additions: Data on the diastereoselectivity of nucleophilic additions to the carbonyl group, which would be influenced by the adjacent stereocenter created upon reaction and the electronic effects of the 3-fluoro-4-pyridinyl ring, is absent.

Reactions at the α-Carbon: Investigations into stereocontrolled substitutions of the bromine atom, which would lead to the formation of new chiral centers, have not been reported.

The synthesis and reactivity of related compounds, such as other substituted bromoketones and fluorinated pyridines, have been described in the literature. However, extrapolating these findings to predict the specific stereochemical behavior of this compound would be speculative and would not meet the required standard of a scientifically accurate and authoritative article.

It is possible that research on this compound is proprietary and has been conducted within private industrial laboratories without public disclosure. Until such research is published, a detailed and factual article on the stereochemical control in transformations of this compound cannot be constructed.

Applications of 2 Bromo 1 3 Fluoro 4 Pyridinyl Ethanone As a Versatile Synthetic Building Block

Synthesis of Diverse Nitrogen-Containing Heterocyclic Systems

The α-bromo ketone functionality is a well-established precursor for the synthesis of a wide array of nitrogen-containing heterocycles through reactions with various nucleophiles.

In principle, 2-Bromo-1-(3-fluoro-4-pyridinyl)ethanone could serve as a key reactant in the Hantzsch imidazole (B134444) synthesis or the Debus synthesis. More commonly, it would be expected to react with 2-aminopyridines or related amino-heterocycles to form imidazo-fused systems. For instance, the classical synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone. nanobioletters.comijres.org In a hypothetical reaction, this compound would react with a 2-aminopyridine derivative to yield a 2-(3-fluoro-4-pyridinyl)imidazo[1,2-a]pyridine. This structure would be of interest due to the prevalence of imidazo[1,2-a]pyridines in pharmaceuticals. nanobioletters.com However, no specific literature examples of this transformation with the target compound have been identified. Research on analogous compounds, such as the reaction of 2-bromo-1-(2-fluoro-5-nitrophenyl)ethanone (B13674966) with 3-bromopyridine-2-amine, demonstrates the feasibility of this approach for constructing complex imidazo-fused systems. ijres.org

The synthesis of triazoles often involves precursors that can form the five-membered ring with three nitrogen atoms. nih.govmdpi.comfrontiersin.org While α-bromoketones are not the most direct precursors for 1,2,3- or 1,2,4-triazoles, they can be converted into intermediates suitable for such syntheses. For example, the bromo group could be substituted by an azide (B81097) to form an α-azido ketone, a key intermediate for the synthesis of 1,2,3-triazoles via reactions with alkynes (Click chemistry) or for 1,2,4-triazoles through condensation with hydrazines. A series of 2-pyridinyl- ethz.chpharmint.nettriazoles has been synthesized and evaluated for biological activity, though their synthesis did not start from the specified bromoethanone. nih.gov The potential of this compound in this area remains theoretical without documented evidence.

Pyridyl-containing macrocycles and supramolecular structures are of significant interest for their coordination chemistry and materials applications. The nitrogen atom of the pyridine (B92270) ring in this compound could act as a coordination site for metal ions, while the bromoethanone moiety provides a reactive handle for covalent assembly. One could envision a multi-step synthesis where the ketone is first modified or used in a condensation reaction, followed by using the pyridine nitrogen and another functional group to build a larger macrocyclic structure. Despite the rational design possibilities, there are no specific examples in the literature of this compound being used for such constructions.

Contribution to Organic Compound Library Synthesis and Scaffold Diversification

The concept of scaffold diversification is central to modern medicinal chemistry for exploring chemical space. This compound possesses multiple reactive sites—the α-bromine, the ketone carbonyl group, and the pyridine ring—making it an attractive starting point for creating a library of diverse compounds.

The α-bromine can be displaced by a variety of nucleophiles (amines, thiols, alcohols, etc.).

The ketone can undergo reactions such as reduction, olefination, or condensation.

The pyridine ring can be subjected to N-alkylation or other modifications.

A hypothetical library could be generated by reacting the title compound with a set of diverse amines to form aminoketones, which could then be further modified. For example, reaction with thiourea (B124793) would lead to aminothiazoles, a common scaffold in drug discovery. While this highlights its potential, no specific compound libraries originating from this compound are reported in the surveyed literature. The utility of similar building blocks like 2-Bromo-1-(3-fluorophenyl)ethanone in synthesizing diverse heterocycles is known, suggesting a similar potential for its pyridinyl analogue. rsc.org

Advanced Analytical and Spectroscopic Research Methodologies for Structural and Electronic Characterization

Vibrational Spectroscopy for Functional Group and Intermolecular Interaction Analysis

Investigation of Solvent Effects on Vibrational Modes

The study of solvent effects on the vibrational modes of a molecule, typically using Infrared (IR) or Raman spectroscopy, provides insight into solute-solvent interactions. By analyzing the shifts in the vibrational frequencies of key functional groups (such as the carbonyl C=O stretch and the C-Br stretch) in solvents of varying polarity and hydrogen-bonding capability, researchers can deduce information about the molecule's ground-state electronic distribution and its interaction with the surrounding medium.

A thorough search for published studies on the vibrational spectroscopy of 2-Bromo-1-(3-fluoro-4-pyridinyl)ethanone in different solvents yielded no specific results. Therefore, no data on solvent-induced frequency shifts for this compound can be presented.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Characterization

Mass spectrometry is a critical analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry measures the mass-to-charge ratio of an ion with very high precision. This allows for the determination of a molecule's elemental formula by comparing the experimentally measured exact mass to the theoretically calculated mass.

No published HRMS data for this compound was found. A table comparing theoretical and measured mass to confirm its elemental composition (C₇H₅BrFNO) cannot be generated.

Table 1: Illustrative HRMS Data Table No experimental data is available for this compound. The table below is a template showing how such data would be presented.

| Ion Formula | Calculated Mass (m/z) | Measured Mass (m/z) | Difference (ppm) |

| [C₇H₅BrFNO+H]⁺ | Data not available | Data not available | Data not available |

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (parent ion) and subjecting it to fragmentation. The resulting fragment ions (daughter ions) provide a "fingerprint" that helps to piece together the molecule's structure. Key fragmentation pathways would likely involve the loss of the bromine atom, the carbonyl group, and potentially rearrangements of the pyridine (B92270) ring.

Specific tandem mass spectrometry studies detailing the fragmentation pathways of this compound have not been reported in the available literature.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous proof of a molecule's connectivity and conformation and reveals how molecules pack together in the crystal lattice.

A crystallographic study would confirm the planarity of the pyridine ring and provide precise measurements for all bond lengths, bond angles, and dihedral angles. This data would reveal the conformational preference of the bromoacetyl group relative to the pyridine ring.

No crystal structure for this compound has been deposited in crystallographic databases or published in scientific journals. Consequently, a detailed table of its molecular geometry cannot be provided.

Table 2: Illustrative Table of Selected Bond Lengths and Angles This table is a template. No experimental X-ray crystallography data has been found for this compound.

| Bond/Angle | Length (Å) / Degrees (°) |

| C-Br | Data not available |

| C=O | Data not available |

| C-F | Data not available |

| O=C-C(Pyridine) | Data not available |

As no crystal structure has been reported, there is no information available regarding the intermolecular interactions and crystal packing of this compound.

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic methods are central to the analysis of this compound, providing the means to separate the target compound from starting materials, reagents, and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is an indispensable tool for monitoring the progress of the reaction that synthesizes this compound and for accurately determining the purity of the final product. The development of a robust HPLC method is a critical step, involving the careful selection of a stationary phase, mobile phase, and detection parameters to achieve optimal separation and sensitivity.

Research Findings:

A common approach for the analysis of related bromoacetophenone derivatives involves reverse-phase (RP) HPLC. sielc.comsielc.com This technique utilizes a nonpolar stationary phase and a polar mobile phase. For compounds similar in structure to this compound, a C18 column is frequently the stationary phase of choice due to its hydrophobicity, which allows for effective separation of moderately polar compounds. studyraid.com

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer. sielc.comsielc.com The ratio of these components can be adjusted in an isocratic (constant composition) or gradient (varied composition) manner to achieve the desired separation. For instance, a mobile phase of acetonitrile and water is commonly used for the analysis of acetophenone (B1666503) and its derivatives. studyraid.com To ensure good peak shape and resolution, an acid, such as phosphoric acid or formic acid, is often added to the mobile phase. sielc.comsielc.comsielc.com Formic acid is particularly suitable for methods that are intended to be compatible with mass spectrometry (MS) detection. sielc.comsielc.comsielc.com

The selection of the detector wavelength is critical for achieving high sensitivity. The aromatic pyridine ring and the carbonyl group in this compound allow for strong UV absorbance. For acetophenone, a related structure, detection is effective under UV light at 254 nm. studyraid.com

A hypothetical, yet representative, HPLC method for the analysis of this compound is detailed in the interactive table below. This method is based on established principles for the analysis of similar halogenated aromatic ketones.

Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to ensure good peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |

| Gradient | 5% to 95% B over 15 min | Allows for the elution of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 254 nm | The aromatic ring and carbonyl group absorb strongly at this wavelength. |

| Injection Volume | 10 µL | A typical volume for analytical injections. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

During the synthesis of this compound, various volatile or semi-volatile byproducts may be generated. GC-MS is a highly effective technique for the identification and quantification of these impurities. In GC, compounds are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for their structural elucidation.

Research Findings:

The synthesis of pyridinyl ketones can sometimes lead to the formation of volatile impurities. These can arise from side reactions or from the decomposition of reagents and intermediates. For example, in syntheses involving pyridines, residual solvents and starting materials can be common volatile impurities.

A typical GC-MS analysis would involve dissolving the sample in a suitable low-boiling solvent and injecting it into the GC. The GC column, often a capillary column with a nonpolar stationary phase like dimethylpolysiloxane, separates the components of the mixture. The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds with increasing boiling points.

While specific volatile byproducts for the synthesis of this compound are not extensively documented in publicly available literature, potential impurities could include unreacted starting materials such as 4-acetyl-3-fluoropyridine or brominating agents. Other potential byproducts could be isomers or over-brominated species.

A general GC-MS method suitable for the analysis of potential volatile byproducts is outlined in the interactive table below.

Table 2: General GC-MS Method Parameters for the Analysis of Volatile Byproducts

| Parameter | Condition | Rationale |

|---|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A versatile, low-polarity column suitable for a wide range of analytes. |

| Carrier Gas | Helium at 1.0 mL/min | An inert carrier gas providing good chromatographic efficiency. |

| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample. |

| Oven Program | 50 °C (2 min), then to 280 °C at 10 °C/min | A standard temperature program for separating a range of volatile compounds. |

| Transfer Line Temp | 280 °C | Prevents condensation of analytes between the GC and MS. |

| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |

| Mass Range | 40-500 amu | A typical mass range for detecting common organic byproducts. |

Theoretical and Computational Chemistry Studies of 2 Bromo 1 3 Fluoro 4 Pyridinyl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for investigating the electronic properties of molecules like 2-Bromo-1-(3-fluoro-4-pyridinyl)ethanone. By modeling the electron density, DFT can predict a wide range of molecular attributes.

Geometry Optimization and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. Using a standard DFT functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles corresponding to a minimum on the potential energy surface are calculated. For this compound, this optimization would reveal the precise spatial relationship between the fluoropyridinyl ring and the bromoacetyl group.

Following optimization, the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are analyzed. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

In this compound, the HOMO is expected to be localized primarily on the bromine atom and the oxygen atom of the carbonyl group, reflecting their high electron density. Conversely, the LUMO is anticipated to be centered on the carbonyl carbon and the adjacent carbon of the pyridine (B92270) ring, indicating these as the primary sites for nucleophilic attack. The fluorine atom's electron-withdrawing nature would influence the energy levels of these orbitals.

Table 1: Illustrative DFT-Calculated Properties for this compound This table presents expected values based on calculations for analogous compounds. Specific experimental or computational data for the target molecule is not available in the searched literature.

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -7.0 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | ~ 5.5 eV | Correlates with chemical reactivity and stability |

| Dipole Moment | ~ 2.5 D | Measures molecular polarity |

Natural Bond Orbital (NBO) and Natural Population Analysis for Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals, which align more closely with classical chemical intuition. This method allows for the quantification of charge transfer interactions and hyperconjugative effects.

Table 2: Expected Natural Population Analysis Charges Illustrative charges for key atoms based on NBO analysis of similar structures.

| Atom | Expected Natural Charge (e) |

| C (Carbonyl) | +0.55 to +0.65 |

| O (Carbonyl) | -0.50 to -0.60 |

| Br | -0.10 to -0.20 |

| F | -0.35 to -0.45 |

| N (Pyridine) | -0.40 to -0.50 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are also invaluable for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. By calculating the magnetic shielding tensors, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei. These predicted shifts, when compared to experimental spectra, can confirm the compound's identity and conformation.

Similarly, the calculation of vibrational frequencies (infrared and Raman spectra) is a standard output of DFT analysis. By diagonalizing the Hessian matrix (the matrix of second derivatives of energy with respect to atomic coordinates), one can obtain the frequencies and intensities of the fundamental vibrational modes. The characteristic carbonyl (C=O) stretch, expected around 1700-1730 cm⁻¹, and the C-Br stretch, typically found at lower frequencies (500-600 cm⁻¹), would be key features in the predicted spectrum of this compound.

Conformational Analysis and Exploration of Potential Energy Surfaces

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape or conformation. This compound has rotational freedom around the single bond connecting the pyridine ring and the carbonyl group, as well as the bond between the carbonyl carbon and the bromomethyl group.

Conformational analysis involves systematically rotating these bonds and calculating the corresponding energy to map out the potential energy surface (PES). This analysis identifies the low-energy conformers (local minima) and the rotational energy barriers (saddle points) between them. Such studies would likely reveal that the most stable conformer has the bulky bromine atom positioned away from the pyridine ring to minimize steric hindrance. The orientation of the carbonyl group relative to the nitrogen and fluorine atoms on the ring would also be a key determinant of conformational preference, influenced by electrostatic interactions.

Reaction Pathway Modeling: Transition State Characterization and Activation Energies

Understanding the reactivity of this compound, particularly in reactions where it serves as an alkylating agent, requires modeling the reaction pathways. A common reaction for such a compound is nucleophilic substitution at the α-carbon, displacing the bromide ion.

Computational chemists can model the entire reaction coordinate from reactants to products. The highest point on this path is the transition state (TS), a transient, high-energy structure that must be formed for the reaction to proceed. By locating and characterizing the TS (confirming it has exactly one imaginary frequency), its structure and energy can be determined. The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate. Modeling the substitution reaction would provide a quantitative measure of the activation barrier, offering insights into the compound's reactivity towards various nucleophiles.

Molecular Dynamics Simulations to Understand Solvent and Dynamic Effects

While DFT calculations are typically performed on isolated molecules in the gas phase, real-world chemistry occurs in solution. Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system, including the explicit effects of solvent molecules.

In an MD simulation of this compound, the molecule would be placed in a box filled with solvent molecules (e.g., water, ethanol, or DMSO). The forces on each atom are calculated, and Newton's equations of motion are solved iteratively to simulate the movement of all atoms over time. This approach provides a dynamic picture of how the solvent molecules arrange themselves around the solute and how the solute's conformation fluctuates. MD simulations can reveal the structure of the solvation shell, calculate the free energy of solvation, and provide insights into how the solvent mediates reaction pathways by stabilizing or destabilizing reactants, products, and transition states.

Future Directions and Emerging Research Avenues for 2 Bromo 1 3 Fluoro 4 Pyridinyl Ethanone Research

Development of Novel and Sustainable Synthetic Methodologies (e.g., Green Chemistry Principles)

Traditional methods for the synthesis of α-bromoketones often involve the use of elemental bromine under acidic conditions, which presents significant hazards and can lead to undesired by-products through dihalogenation or aromatic ring halogenation. mdpi.com Future research will likely focus on developing greener, safer, and more efficient synthetic protocols for 2-Bromo-1-(3-fluoro-4-pyridinyl)ethanone.

Key research directions include:

Catalytic Systems: Employing catalytic amounts of reagents in place of stoichiometric ones. For instance, methods using triphenylphosphine (B44618) oxide as a catalyst with N-halosuccinimides (NBS) as the bromine source offer a more selective and metal-free alternative for producing α-haloketones. organic-chemistry.org

Green Solvents and Conditions: Moving away from hazardous solvents towards more environmentally benign options. Research into microwave-assisted synthesis has demonstrated the potential for shorter reaction times and improved yields in bromination reactions. mdpi.com

Recyclable Catalysts: Developing heterogeneous or recyclable catalysts, such as functionalized polymer fibers, can significantly reduce waste and production costs in the long term. rsc.org

Table 1: Comparison of Synthetic Methodologies for α-Haloketones

| Feature | Traditional Method (e.g., Br₂/HOAc) | Emerging Green Method |

|---|---|---|

| Halogen Source | Elemental Bromine (Br₂) mdpi.com | N-Bromosuccinimide (NBS) organic-chemistry.org |

| Catalyst | Often requires acid promoters mdpi.com | Triphenylphosphine oxide (metal-free) organic-chemistry.org |

| Selectivity | Moderate; risk of di- and polyhalogenation mdpi.com | High; selective for the α-position organic-chemistry.org |

| Waste Generation | High; requires neutralization and purification | Low; improved atom economy, potential for one-pot synthesis organic-chemistry.orgrsc.org |

| Safety | High risk due to corrosive and toxic Br₂ mdpi.com | Improved safety profile with more stable reagents organic-chemistry.org |

Exploration of Unconventional Reactivity Patterns and Catalytic Transformations

The reactivity of α-haloketones is typically dominated by nucleophilic substitution at the α-carbon. nih.gov However, the molecule possesses multiple reactive sites, including the carbonyl carbon, the halogen atom itself, and adjacent protons, opening avenues for unconventional transformations. nih.gov

Future research could explore:

Photoredox Catalysis: This strategy can generate radical intermediates under mild conditions. For this compound, this could enable novel cycloaddition reactions or coupling with partners not accessible through traditional ionic pathways. acs.org

Multicomponent Reactions (MCRs): Using the compound as a key building block in MCRs to construct complex heterocyclic systems, such as imidazopyridines or other fused scaffolds, in a single, atom-economical step. rsc.org Iodine-catalyzed MCRs have proven effective for similar heterocyclic syntheses. rsc.org

Transition-Metal Cross-Coupling: While the C(sp³)-Br bond is reactive towards nucleophiles, its participation in transition-metal-catalyzed cross-coupling reactions is a less explored area that could lead to novel carbon-carbon or carbon-heteroatom bond formations.

Selective Reductive Halogenation: Novel methods for the selective synthesis of unsymmetrical α-haloketones have been developed using triphenylphosphine oxide as a catalyst and trichlorosilane (B8805176) as a reducing agent. organic-chemistry.orgnih.gov Applying these principles could allow for the selective introduction of different halogens, further diversifying the synthetic utility.

Table 2: Potential Unconventional Transformations

| Reaction Type | Reagents/Catalyst | Potential Product |

|---|---|---|

| [3+2] Cycloaddition | Photoredox catalyst, isocyanides acs.org | Substituted pyrrole (B145914) derivatives |

| Hantzsch Thiazole (B1198619) Synthesis | Thiourea (B124793) or Thioamides researchgate.netossila.com | 2-Amino-thiazole derivatives |

| Imidazopyridine Synthesis | 2-Aminopyridines, Aldehydes (via MCR) rsc.org | Substituted imidazo[1,2-a]pyridine (B132010) frameworks |

| Dehydrohalogenation | Base (e.g., NaOH in ethanol) wikipedia.org | Pyridinyl-substituted alkyne intermediates |

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, scalability, and process control. mit.edu This is particularly relevant for reactions involving highly reactive intermediates or exothermic processes.

Emerging opportunities include:

Flow Synthesis: Implementing the synthesis of this compound in a continuous flow reactor can allow for precise control of reaction time, temperature, and mixing, leading to higher yields and purity while minimizing operator exposure to hazardous reagents. mit.edu

Automated Reaction Optimization: Utilizing automated synthesis platforms, which combine robotics with real-time analytics (e.g., LC/MS), can rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) to identify the optimal protocol in a fraction of the time required for manual experimentation. researchgate.netnih.gov

On-Demand Derivatization: Integrating flow reactors with automated reagent-dosing modules would enable the on-demand synthesis of a library of derivatives from the parent compound for screening in drug discovery or materials science. sigmaaldrich.comyoutube.com Platforms like the Synple automated synthesizer use pre-filled cartridges for various reaction classes, a model that could be adapted for derivatizing pyridinyl ketones. sigmaaldrich.com

Table 3: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Difficult; requires re-optimization | Easier; achieved by running the system for longer mit.edu |

| Heat Transfer | Limited by vessel surface area | Excellent; high surface-area-to-volume ratio mit.edu |

| Safety | Higher risk with large volumes of hazardous materials | Improved; small reaction volumes at any given time nih.gov |

| Process Control | Less precise; potential for hotspots and gradients | Precise control over temperature, pressure, and residence time researchgate.net |

| Reproducibility | Can vary between batches | High; consistent product quality youtube.com |

Advanced Computational Design of Derivatives with Tunable Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting molecular properties and guiding synthetic efforts. For this compound, computational design can accelerate the discovery of derivatives with tailored characteristics.

Future research avenues in this domain are:

Predictive Reactivity Modeling: Using quantum mechanical calculations (e.g., Density Functional Theory) to model the electronic structure of the molecule. This can predict the relative reactivity of the different electrophilic and nucleophilic sites, guiding the choice of reagents and reaction conditions for selective transformations.

Structure-Based Design: For applications in medicinal chemistry, molecular docking studies can be used to design derivatives that fit optimally into the binding site of a biological target, such as an enzyme or receptor. nih.gov This approach has been successfully used to design novel fluoro-analogs of other bioactive compounds. nih.gov

Tuning Electronic Properties: Systematically exploring, in silico, how the addition of different substituents to the pyridine (B92270) ring would modulate the reactivity of the α-bromoketone moiety. For example, introducing electron-withdrawing or -donating groups could tune the C-Br bond strength or the electrophilicity of the carbonyl, allowing for the rational design of precursors for specific synthetic outcomes. nih.gov

Table 4: Predicted Effects of Substituents on Reactivity (Illustrative)

| Substituent Position on Pyridine Ring | Type of Substituent | Predicted Effect on Carbonyl Carbon | Predicted Effect on C-Br Bond |

|---|---|---|---|

| Position 2 | Electron-Withdrawing (e.g., -NO₂) | Increased electrophilicity | Weakened, more labile |

| Position 5 | Electron-Donating (e.g., -OCH₃) | Decreased electrophilicity | Strengthened, less labile |

| Position 6 | Bulky/Steric Group (e.g., -tBu) | Hindered access for nucleophiles | Minimal electronic effect, steric hindrance |

Applications as Precursors in Advanced Materials Science and Engineering

The unique combination of a pyridine ring and a reactive α-bromoketone functional group makes this compound a promising precursor for a variety of advanced materials.

Potential applications to be explored include:

Supramolecular Chemistry: Pyridine-containing molecules are fundamental building blocks for polypyridyl ligands, which coordinate with metal ions to form complex, ordered structures for applications in catalysis, sensing, or as molecular machines. iucr.org

Organic Electronics: The α-bromoketone moiety is a key starting point for synthesizing nitrogen- and sulfur-containing heterocycles like imidazoles, thiazoles, and pyrazines. researchgate.netossila.com These heterocyclic cores are prevalent in materials for organic light-emitting diodes (OLEDs), photovoltaics, and sensors. Iridium-pyrazine complexes, for example, are known to be phosphorescent emitters. ossila.com

Functional Polymers and Coatings: The compound could be incorporated into polymer backbones or used as a monomer to create materials with specific properties. For instance, polymers containing pyridine units can exhibit unique thermal or conductive properties. There is potential for developing functional coatings with enhanced fire retardancy or surface hydrophobicity, analogous to how lignin-caprolactone polymers have been used for wood coatings. acs.org

Q & A

Basic: What are the recommended synthetic routes for 2-Bromo-1-(3-fluoro-4-pyridinyl)ethanone, and how can reaction yields be optimized?

Answer:

The compound is typically synthesized via bromination of a precursor ketone. A method analogous to involves treating 1-(3-fluoro-4-pyridinyl)ethanone with bromine in chloroform (CHCl₃), followed by neutralization with NaHCO₃ and purification via recrystallization . Key optimizations include:

- Solvent selection : CHCl₃ is preferred due to its inertness and solubility properties.

- Temperature control : Slow addition of bromine at 0–5°C minimizes side reactions.

- Purification : Recrystallization from diethyl ether (Et₂O) improves purity.

Yield improvements can be achieved by adjusting stoichiometry (e.g., 1:1 molar ratio of ketone to bromine) and using catalysts like FeCl₃.

Advanced: How does the position of fluorine on the pyridine ring affect the compound’s reactivity in nucleophilic substitutions?

Answer:

The 3-fluoro substitution on the pyridine ring (para to the ethanone group) enhances electrophilicity at the carbonyl carbon due to electron-withdrawing effects, facilitating nucleophilic attacks (e.g., in Suzuki couplings or Grignard reactions). Comparative studies ( ) show that:

- Electron-deficient rings : Fluorine at the 3-position increases reactivity compared to non-fluorinated analogs.

- Steric effects : Ortho-substituents (e.g., 2-fluoro) hinder reactivity due to steric crowding.

Methodological validation via DFT calculations or kinetic studies is recommended to quantify electronic effects .

Basic: Which spectroscopic and crystallographic techniques are most effective for structural elucidation?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., pyridine ring protons and bromine coupling).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (231.04 g/mol, ) and fragmentation patterns.

- X-ray Crystallography : As demonstrated in , single-crystal X-ray analysis resolves bond lengths and angles, critical for confirming regiochemistry.

- IR Spectroscopy : Validates carbonyl (C=O) and C-Br stretches.

Advanced: How can conflicting reports about biological activities of brominated pyridinyl ethanones be resolved?

Answer:

Discrepancies in biological data (e.g., enzyme inhibition vs. antimicrobial activity, ) may arise from:

- Structural analogs : Subtle differences in substituent positions (e.g., 3-fluoro vs. 5-fluoro) alter target binding.

- Assay conditions : Variability in cell lines, concentrations, or solvent systems.

Resolution strategies : - Comparative SAR studies : Systematically test analogs under standardized conditions.

- Docking simulations : Predict binding affinities to biological targets (e.g., enzymes in ).

- Meta-analysis : Aggregate data from multiple studies to identify trends .

Safety: What precautions are critical when handling this compound, given limited stability data?

Answer:

- Personal Protective Equipment (PPE) : Use NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant goggles ().

- Storage : Store in amber glass bottles at RT, away from light and moisture ( ).

- Reactivity : Assume potential for exothermic decomposition; avoid strong oxidizers due to bromine content ( ).

- Spill management : Neutralize with sodium thiosulfate and dispose via hazardous waste protocols .

Advanced: What strategies optimize the compound’s stability in long-term storage for biological assays?

Answer:

- Lyophilization : Convert to a stable powder form to prevent hydrolysis.

- Inert atmosphere : Store under argon or nitrogen to avoid oxidation.

- Additives : Use stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w.

- Monitoring : Regular HPLC purity checks (≥95%, ) ensure integrity.

Basic: How does the compound’s molar mass and melting point influence solvent selection?

Answer:

- Molar mass (231.04 g/mol, ) : Dictates solubility in polar aprotic solvents (e.g., DMSO, DMF).

- Melting point (128°C, ) : High MP suggests limited solubility in non-polar solvents; pre-dissolution in warm ethanol is recommended.

Advanced: Can computational models predict the compound’s reactivity in novel reactions?

Answer:

Yes. Density Functional Theory (DFT) calculations can:

- Map electrostatic potential surfaces to identify reactive sites.

- Simulate transition states for nucleophilic substitutions or cross-couplings.

- Validate with experimental kinetic data (e.g., bromination rates in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.